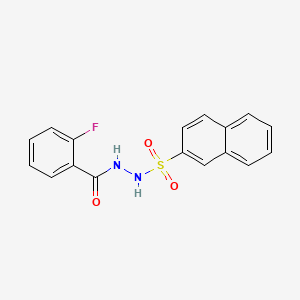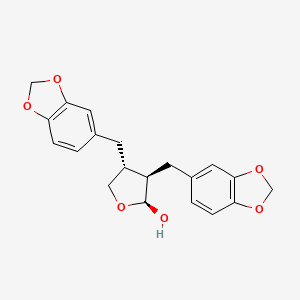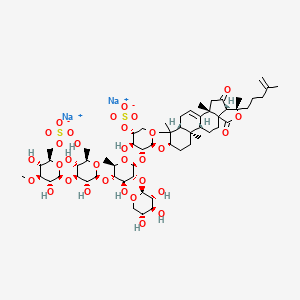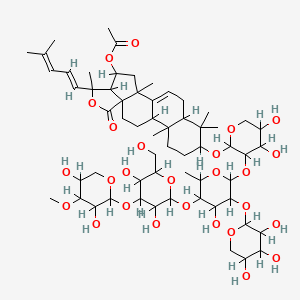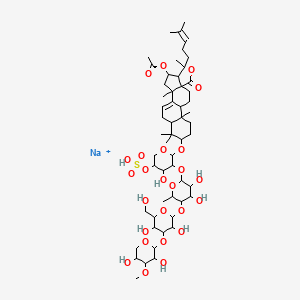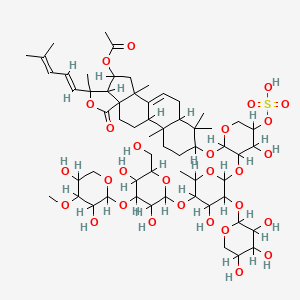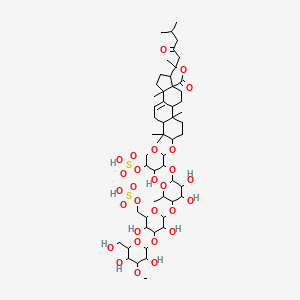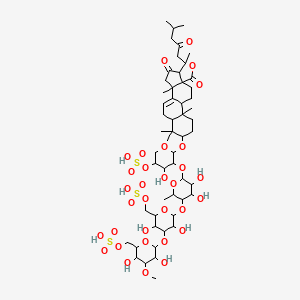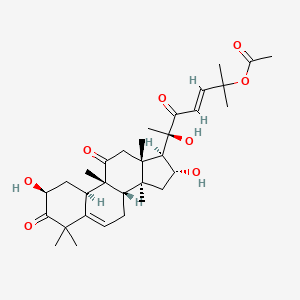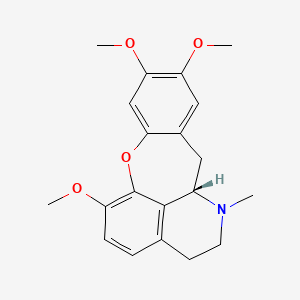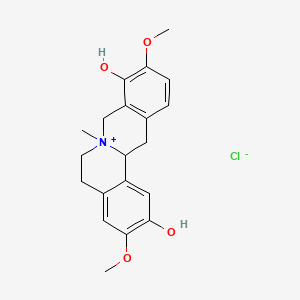
Cyclanoline chloride
説明
Cyclanoline chloride is a cholinesterase inhibitor . It is derived from the plant Menispermaceae Cyclea insularis (Makino) Hatusima . The compound has a molecular weight of 377.86 and a formula of C20H24ClNO4 .
Molecular Structure Analysis
The molecular structure of Cyclanoline chloride is represented by the SMILES notation: C[N@@+]12CCC3=CC(OC)=C(O)C=C3[C@]1([H])CC4=CC=C(OC)C(O)=C4C2.[Cl-] . This represents the structure of the molecule in terms of the atoms present and their connectivity.
Physical And Chemical Properties Analysis
Cyclanoline chloride is a solid substance . It has a molecular weight of 377.86 and a molecular formula of C20H24ClNO4 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources.
科学的研究の応用
Stability and Formation in Disinfection Systems
Cyclanoline chloride, specifically cyanogen chloride (CNCl), is a notable disinfection byproduct found in chlorinated and chloraminated drinking water systems. Its stability and formation under various conditions have been a subject of research. One study found that CNCl decomposes rapidly in the presence of free chlorine but remains stable with monochloramine, suggesting significant decomposition over disinfection time scales (Chongzheng Na & T. Olson, 2004). Additionally, research has shown that uric acid, a common constituent in swimming pools, can be an efficient precursor to CNCl formation, indicating the role of hygiene habits in pool water and air chemistry (Lushi Lian et al., 2014).
Analysis in Drinking Water
Analyzing CNCl in drinking water is crucial due to its potential health effects. Various methods, such as purge-and-trap gas chromatography/mass spectrometry, have been developed to detect and quantify CNCl in water samples. These methods have shown accuracy and precision in analyzing microgram per liter levels of CNCl in drinking water (Yuefeng F. Xie & Cordelia J. Hwang, 2006).
Toxicity and Environmental Impact
Studies have also explored the toxicity and environmental impact of compounds related to cyclanoline chloride. For instance, research on choline chloride-based deep eutectic solvents, which may include cyclanoline chloride, revealed their varying toxicological profiles towards fungi and fish, suggesting their potential environmental impact (Ibrahim Juneidi et al., 2016).
Sensor Development
Cyclanoline chloride has been studied for its use in sensor development. For example, cyanostar, a macrocyclic compound, has been investigated for its selectivity in ion sensors, demonstrating high selectivity for certain anions over cyclanoline chloride derivatives (E. Zahran et al., 2018).
Mechanism of Formation and Kinetics
Understanding the mechanism and kinetics of cyclanoline chloride formation is crucial, especially in the context of water treatment. Research has delved into the formation kinetics from reactions involving glycine and free chlorine, providing insights that are relevant to drinking water treatment processes (Chongzheng Na & T. Olson, 2006).
Gas Molecule Probing Using Nanosheets
Recent advancements include the probing of cyclanoline chloride gas molecules using blue phosphorene nanosheets, which showcases the potential of using nanostructured materials for detecting toxic gas molecules (V. Nagarajan & R. Chandiramouli, 2019).
特性
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPKBYHISSKVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cissamine chloride | |
CAS RN |
17472-50-3 | |
| Record name | Cyclanoline chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



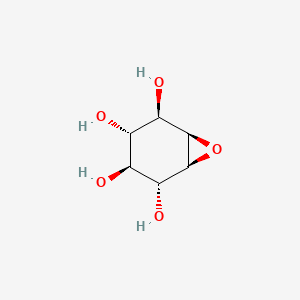
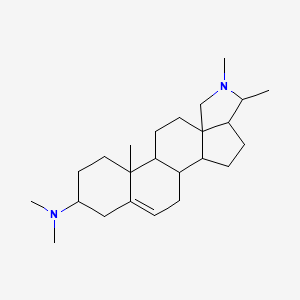
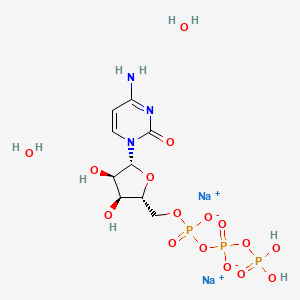
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)
